5-Iodo-2-Methoxypyridine

Catalog No.
S1505578
CAS No.
13472-61-2
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-Methoxypyridine

CAS Number

13472-61-2

Product Name

5-Iodo-2-Methoxypyridine

IUPAC Name

5-iodo-2-methoxypyridine

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3

InChI Key

NTXRNCUPGYOZCN-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)I

Synonyms

2-Methoxy-5-Iodopyridine

Canonical SMILES

COC1=NC=C(C=C1)I

The exact mass of the compound 5-Iodo-2-Methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Iodo-2-methoxypyridine (CAS: 13472-61-2) is an electron-rich heteroaryl halide widely procured as a building block in medicinal chemistry and advanced organic synthesis [1]. Structurally, it features a highly reactive iodine atom at the 5-position, primed for rapid oxidative addition in transition-metal catalysis, and a methoxy group at the 2-position. The methoxy substituent serves a dual purpose: it acts as an electron-donating group that modulates the pyridine ring's electronics to favor specific metalation pathways, and it functions as a robust protecting group for the 2-pyridone motif, preventing unwanted N-alkylation or catalyst poisoning during complex cross-coupling sequences[2]. Its primary baseline value lies in its quantifiable kinetic advantage in C-C and C-N bond-forming reactions compared to lighter halogen analogs, making it a critical material for high-yielding, mild-condition synthetic routes.

Substituting 5-iodo-2-methoxypyridine with its more common and less expensive analog, 5-bromo-2-methoxypyridine, frequently leads to process bottlenecks, including incomplete conversions, the need for elevated reaction temperatures (often >80 °C), and the requirement for higher catalyst loadings [1]. In halogen-metal exchange protocols, the bromo-derivative exhibits slower kinetics, increasing the risk of competitive side reactions such as dimerization or protodehalogenation[2]. Furthermore, attempting to substitute with 2-fluoro-5-iodopyridine fundamentally alters the ring's electronics, making the scaffold highly susceptible to unintended nucleophilic aromatic substitution (SNAr). Finally, utilizing the unprotected 2-hydroxy-5-iodopyridine (5-iodo-2-pyridone) often results in catalyst deactivation or competing N-functionalization, proving that the 2-methoxy ether is a critical process-enabling protecting group rather than a mere structural feature [3].

Kinetic Advantage in Nickel-Catalyzed Cross-Electrophile Couplings

In comparative studies of nickel-catalyzed cross-electrophile couplings with alkyl halides, 5-iodo-2-methoxypyridine demonstrates a measured kinetic advantage over its brominated counterpart. When coupled with (3-chloropropyl)benzene using a pyridyl carboxamidine ligand, the iodo-derivative achieved an 86% yield in 18 hours without the need for supplemental heating [1]. In contrast, 5-bromo-2-methoxypyridine required heating to 80 °C and an extended reaction time of 22 hours, yet only delivered a 64% yield[1]. This quantitative gap highlights the lower activation barrier for oxidative addition into the C-I bond.

Evidence DimensionReaction yield and required temperature
Target Compound Data86% yield at standard temperature (18 h)
Comparator Or Baseline5-Bromo-2-methoxypyridine (64% yield at 80 °C, 22 h)
Quantified Difference+22% absolute yield improvement and elimination of 80 °C heating requirement
ConditionsNi-catalyzed cross-electrophile coupling with (3-chloropropyl)benzene

Procuring the iodo-derivative allows chemists to run couplings under milder conditions, preserving thermally sensitive functional groups and increasing overall throughput.

Near-Quantitative Halogen-Metal Exchange for Directed Functionalization

The generation of metalated pyridine intermediates is highly dependent on the leaving group. During the development of synthetic routes for pirfenidone analogs, halogen-metal exchange of 5-iodo-2-methoxypyridine using Turbo Grignard (iPrMgCl·LiCl) proceeds with near-quantitative efficiency (>95% intermediate formation) at low temperatures [1]. Conversely, the 5-bromo-2-methoxypyridine analog exhibits slower exchange kinetics, which leads to the accumulation of unreacted starting material and promotes process-limiting side reactions, such as the formation of difficult-to-separate des-halogenated impurities (~50%) and bipyridine dimers (~35%) [1].

Evidence DimensionHalogen-metal exchange efficiency and impurity profile
Target Compound Data>95% rapid intermediate formation with minimal dimerization
Comparator Or Baseline5-Bromo-2-methoxypyridine (~35% dimer and ~50% des-halogenated impurities)
Quantified DifferenceEliminates up to 85% of process-limiting side products associated with the slower-reacting bromo analog
ConditionsHalogen-metal exchange using Turbo Grignard (-10 °C to RT)

Industrial buyers and process chemists must select the iodo-derivative to ensure reproducible metalation and avoid costly chromatographic separation of dimerized impurities.

Enabling Enantioselective Reductive Cross-Couplings

The synthesis of enantioenriched chiral building blocks via Ni-catalyzed asymmetric reductive cross-coupling places strict demands on the electrophile's reactivity. 5-Iodo-2-methoxypyridine successfully couples with alpha-chloroesters using chiral BiOX ligands to yield alpha-arylesters with high efficiency (77% yield) and high enantioselectivity (85% ee) [1]. Aryl bromides and lighter halides typically fail to achieve the necessary oxidative addition rates to outcompete non-selective background reductions or racemic pathways in these highly specialized reductive manifolds[1].

Evidence DimensionEnantioselective coupling yield and ee
Target Compound Data77% yield, 85% ee
Comparator Or BaselineLighter aryl halides (bromo/chloro)
Quantified DifferenceEnables high ee and yield where lighter halides exhibit sluggish or non-selective reactivity
ConditionsNi-catalyzed reductive cross-coupling with alpha-chloroesters using chiral BiOX ligands

For pharmaceutical procurement focused on chiral drug discovery, the iodo-compound provides the necessary reactivity to ensure high enantiomeric excess in reductive coupling steps.

Overcoming Steric and Electronic Barriers in Sulfonamidation

Forming C-N bonds with deactivated nucleophiles like sulfonamides is notoriously difficult with standard heteroaryl halides. In the synthesis of Orexin-2 receptor radioligands, copper-catalyzed cross-coupling of 3-methylpyridine-2-sulfonamide with 5-iodo-2-methoxypyridine successfully yielded the desired sulfonamide intermediate in 60% yield under microwave irradiation (150 °C, 30 min) [1]. Initial attempts utilizing lighter halides or alternative methoxybenzene electrophiles failed to produce viable yields, demonstrating that the enhanced reactivity of the C-I bond is essential for overcoming the high activation energy of this specific Ullmann-type coupling [1].

Evidence DimensionCross-coupling yield with deactivated sulfonamides
Target Compound Data60% yield
Comparator Or BaselineLighter halides / alternative electrophiles
Quantified Difference60% yield vs. reaction failure (trace/0%)
ConditionsCuI/Cs2CO3 catalysis, microwave irradiation at 150 °C for 30 min

When synthesizing complex APIs or radioligands with hindered or poor nucleophiles, procuring the iodo-pyridine prevents dead-end synthetic routes.

High-Throughput Library Synthesis of Pyridine Derivatives

Leveraging its measured reactivity advantage in Ni-catalyzed cross-electrophile couplings, this compound is utilized for generating diverse libraries of alkylated pyridines without requiring harsh heating (>80 °C) that could degrade sensitive functional groups [1].

Process-Scale Metalation and Directed Functionalization

In scale-up scenarios where precise halogen-metal exchange is required (e.g., synthesis of Pirfenidone analogs), the iodo-derivative ensures complete conversion and suppresses the formation of difficult-to-remove bipyridine dimers that plague the brominated analogs [2].

Synthesis of Chiral Pharmaceutical Intermediates

Due to its compatibility with asymmetric reductive cross-coupling conditions, it is an effective precursor for introducing the 2-methoxypyridine motif into enantioenriched alpha-arylesters and 1,1-diarylalkanes [3].

Late-Stage C-N Coupling for Complex APIs

When coupling with poor nucleophiles such as sulfonamides or hindered amines, the low activation barrier of the C-I bond enables successful Ullmann-type or Buchwald-Hartwig aminations that fail with lighter halides [4].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Iodo-2-methoxypyridine

Dates

Last modified: 08-15-2023

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